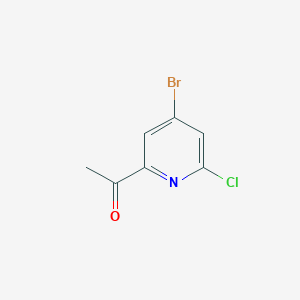

1-(4-Bromo-6-chloropyridin-2-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-6-chloropyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQHNDYMWWBUOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277379 | |

| Record name | 1-(4-Bromo-6-chloro-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-65-7 | |

| Record name | 1-(4-Bromo-6-chloro-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-6-chloro-2-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Bromo 6 Chloropyridin 2 Yl Ethanone and Analogues

Direct Synthesis Approaches to Pyridyl Ethanones

The direct introduction of an acetyl group onto a pre-existing halogenated pyridine (B92270) core represents a primary strategy for the synthesis of 1-(4-Bromo-6-chloropyridin-2-YL)ethanone. This can be achieved through classical acylation reactions or modern cross-coupling methodologies.

Acylation Reactions of Halogenated Pyridines

Direct Friedel-Crafts acylation of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which is further exacerbated by the presence of electron-withdrawing halogen substituents. The nitrogen atom in the pyridine ring can also coordinate with the Lewis acid catalyst, deactivating it. However, alternative acylation strategies have been developed to overcome these limitations.

One approach involves the use of organometallic reagents derived from halogenated pyridines. For instance, a dihalopyridine can be converted into an organolithium or Grignard reagent, which can then react with an acetylating agent like acetyl chloride or acetic anhydride. This method's success is highly dependent on the regioselective formation of the organometallic intermediate.

Another strategy employs radical acylation. In these reactions, an acyl radical is generated from a suitable precursor, such as an aldehyde or a carboxylic acid derivative, and then adds to the protonated pyridine ring. This approach can be effective for introducing acyl groups onto electron-poor heterocyclic systems.

| Acylation Method | Reagents | Key Features |

| Organometallic Acylation | Dihalopyridine, Organolithium reagent (e.g., n-BuLi), Acetylating agent (e.g., Acetyl chloride) | Relies on regioselective metal-halogen exchange. |

| Radical Acylation | Halogenated Pyridine, Acyl radical precursor, Radical initiator | Suitable for electron-deficient pyridines. |

Coupling Reactions Involving Halogenated Pyridine Precursors

Modern cross-coupling reactions offer a powerful and versatile alternative for the synthesis of pyridyl ethanones. These methods typically involve the palladium-catalyzed reaction of a halogenated pyridine with an organometallic reagent.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. For the synthesis of the target compound, this could involve the preparation of an acetyl-containing organozinc reagent that is then coupled with a 2,4-dibromo-6-chloropyridine or a similar precursor. The Negishi coupling is known for its high functional group tolerance and effectiveness in constructing C-C bonds with sp2-hybridized carbons.

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide, catalyzed by palladium. An acetyl-substituted organostannane could be coupled with a dihalogenated pyridine to introduce the ethanone (B97240) moiety. A key advantage of the Stille coupling is the stability and ease of handling of the organotin reagents, which are often tolerant of a wide range of functional groups.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |

| Negishi Coupling | Organozinc | Palladium or Nickel | High functional group tolerance, effective for sp2-sp2 coupling. |

| Stille Coupling | Organotin | Palladium | Stable and easily handled organometallic reagents. |

Synthesis via Functional Group Transformations

An alternative synthetic paradigm involves the construction of the target molecule by modifying a pre-existing pyridine derivative. This can be achieved through the introduction of halogen atoms onto a pyridyl ethanone precursor, by forming the pyridine ring itself with the ketone functionality already in place, or by derivatizing an existing pyridyl ketone.

Halogenation of 1-(6-chloropyridin-2-yl)ethanone Precursors

A plausible route to 1-(4-Bromo-6-chloropyridin-2-YL)ethanone involves the regioselective bromination of 1-(6-chloropyridin-2-yl)ethanone. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the position of the incoming bromine atom. The acetyl group at the 2-position and the chlorine atom at the 6-position are both electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution. However, they direct incoming electrophiles to specific positions.

Electrophilic bromination of pyridines often requires harsh conditions. A common method is the use of bromine in the presence of a strong acid, such as oleum or sulfuric acid. The regioselectivity of this reaction can be influenced by the reaction temperature and the specific reagents used. For instance, the use of N-bromosuccinimide (NBS) in the presence of an acid catalyst can provide a milder alternative for bromination.

Another approach is the halogenation of pyridine N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. Therefore, oxidation of 1-(6-chloropyridin-2-yl)ethanone to the corresponding N-oxide, followed by bromination and subsequent deoxygenation, could be a viable pathway.

| Halogenation Method | Reagents | Key Features |

| Direct Bromination | 1-(6-chloropyridin-2-yl)ethanone, Br2, Strong acid (e.g., H2SO4) | Often requires harsh conditions, regioselectivity is key. |

| Bromination via N-oxide | 1-(6-chloropyridin-2-yl)ethanone N-oxide, Brominating agent (e.g., NBS) | N-oxide activates the ring, often directing to the 4-position. |

Ring-Closing Reactions for Pyridine Core Formation with Ketone Functionality

Synthesizing the pyridine ring with the desired substituents already incorporated from acyclic precursors is a powerful strategy. Several named reactions are applicable for this purpose.

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. By choosing appropriately substituted starting materials, it is possible to construct a polysubstituted pyridine ring bearing an acetyl group and halogen atoms. The versatility of the Kröhnke synthesis allows for the introduction of a wide range of substituents.

[4+2] Cycloaddition Reactions: Diels-Alder and related cycloaddition reactions can be employed to construct the pyridine ring. For example, the reaction of a 1,3-diene equivalent with a dienophile containing a nitrogen atom can lead to a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. By incorporating the necessary halogen and acetyl functionalities into the diene and dienophile, this method can provide access to complex pyridine derivatives.

| Ring-Closing Reaction | Key Precursors | Description |

| Kröhnke Pyridine Synthesis | α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound, Ammonium acetate | A versatile method for synthesizing polysubstituted pyridines. |

| [4+2] Cycloaddition | Diene and Dienophile with appropriate functionalities | Forms a dihydropyridine intermediate that is subsequently oxidized. |

Derivatization of Existing Pyridyl Ketones to Introduce Halogen Substituents

This approach starts with a more readily available pyridyl ketone and introduces the required halogen atoms in subsequent steps.

Halogen Exchange Reactions: It may be possible to synthesize the target compound from a precursor that has a different halogen at the 4-position, for example, 1-(4-iodo-6-chloropyridin-2-yl)ethanone. Through a halogen exchange reaction, such as the Finkelstein reaction or a metal-catalyzed process, the iodine atom could be replaced with a bromine atom. The success of this approach depends on the relative reactivity of the C-I and C-Br bonds.

Sandmeyer-type Reactions: If a pyridyl ketone with an amino group at the 4-position is available, it could be converted to the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide (Sandmeyer reaction) would introduce the bromine atom at the desired position.

| Derivatization Method | Starting Material | Key Reagents |

| Halogen Exchange | Pyridyl ketone with a different halogen at the 4-position | Metal halides (e.g., CuBr) |

| Sandmeyer-type Reaction | 4-amino-pyridyl ketone | NaNO2, HBr, CuBr |

Stereoselective and Regioselective Synthesis Strategies

Achieving the desired 2,4,6-trisubstituted pattern on the pyridine core necessitates sophisticated synthetic methods that can overcome the inherent reactivity patterns of the pyridine nucleus.

Direct electrophilic halogenation of an unsubstituted pyridine ring is notoriously difficult due to the deactivation of the ring by the electronegative nitrogen atom. Such reactions, when forced under harsh conditions with strong acids and high temperatures, typically yield a mixture of products with a preference for substitution at the 3-position. nih.govchemrxiv.orgnsf.gov The presence of a deactivating acetyl group at the 2-position further complicates direct substitution, making regioselective synthesis from 2-acetylpyridine (B122185) challenging. Therefore, more advanced strategies are required to control the specific placement of bromine at the C4 position and chlorine at the C6 position.

Modern synthetic approaches offer greater control over regioselectivity:

Pyridine N-Oxide Strategy: A well-established method to activate the pyridine ring for electrophilic substitution, particularly at the C4 position, is through the formation of a pyridine N-oxide. nih.gov The N-oxide group increases the electron density of the ring, especially at the C2 and C4 positions. This allows for highly regioselective reactions such as nitration at C4. The resulting 4-nitro group can then be subjected to nucleophilic substitution with a halide source, followed by deoxygenation of the N-oxide to restore the pyridine ring. Alternatively, pyridine N-oxides can be activated with reagents like p-toluenesulfonic anhydride, enabling direct and regioselective halogenation with a halide salt under mild conditions.

Directed Ortho-Metalation (DoM): While typically favoring positions ortho to the directing group, DoM strategies can be tailored. However, for the target compound, achieving C4 and C6 functionalization requires a different approach as the C2-acetyl group would direct to the C3 position.

Phosphonium Salt Displacement: A highly effective modern technique for C4-selective halogenation involves the use of specially designed phosphine reagents. researchgate.netacs.org In this method, the phosphine is installed at the 4-position of the pyridine, forming a phosphonium salt. This salt then acts as an excellent leaving group, which can be displaced by a halide nucleophile in a reaction analogous to a nucleophilic aromatic substitution (SNAr). acs.orgchemrxiv.org This strategy provides a powerful tool for the regioselective introduction of halogens at the C4 position on a wide variety of pyridine substrates. researchgate.net

Synthesis from Pre-halogenated Precursors: Given the challenges of sequential, regioselective halogenation on a pre-existing 2-acetylpyridine, a more practical and common industrial approach involves starting with a pyridine ring that already contains the desired halogen pattern. A plausible synthetic route could begin with a molecule like 2,6-dichloropyridine or 2,4-dibromo-6-chloropyridine. Subsequent steps would involve:

Selective Metal-Halogen Exchange: Using organometallic reagents (e.g., Grignard reagents or organolithiums), a selective metal-halogen exchange can be performed at the most reactive position (typically C2).

Acylation: The resulting organometallic intermediate can then be acylated with a suitable electrophile, such as acetyl chloride or N,N-dimethylacetamide, to install the ethanone moiety at the C2 position. This general approach is used in the synthesis of 2-acetylpyridine from 2-bromopyridine and is adaptable for more complex substituted pyridines. wikipedia.org

The table below summarizes key strategies for controlling regioselectivity in pyridine halogenation.

| Strategy | Target Position | Reagents/Conditions | Mechanism/Principle | Selectivity |

| Pyridine N-Oxide | C4 | 1. Oxidation (e.g., m-CPBA) 2. Nitration (HNO₃/H₂SO₄) 3. Halide displacement | Activation of the ring, directing electrophiles to C4. | High |

| Phosphonium Salt | C4 | 1. Phosphine reagent, Tf₂O 2. Halide Nucleophile (e.g., LiCl) | Formation of a C4-phosphonium salt as a leaving group. | Excellent |

| Pre-halogenated Precursor | C2 (for acylation) | 1. Halogen-metal exchange (e.g., n-BuLi) at C2 2. Acylating agent (e.g., AcCl) | Differential reactivity of halogenated positions allows for selective functionalization. | High |

While no specific literature was found detailing the use of chiral auxiliaries on 1-(4-Bromo-6-chloropyridin-2-YL)ethanone itself, the principles of asymmetric synthesis can be applied to manipulate the ethanone side chain. A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction. wikipedia.org For the ethanone moiety, this would typically involve stereoselective functionalization at the α-carbon (the methyl group).

A potential, though not yet documented, pathway could involve the following steps:

Formation of a Chiral Imine: The ketone of the ethanone group could be condensed with a chiral amine, such as one derived from (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP), to form a chiral hydrazone.

Diastereoselective Deprotonation: Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide) would deprotonate the α-carbon to form a chiral aza-enolate.

Asymmetric Alkylation: The chiral aza-enolate could then react with an electrophile (e.g., an alkyl halide). The steric bulk and defined conformation of the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. nih.gov

Removal of the Auxiliary: Mild acidic hydrolysis would cleave the auxiliary, revealing the enantiomerically enriched α-substituted ketone.

This approach allows for the creation of a new stereocenter adjacent to the pyridine ring. Common chiral auxiliaries used for such transformations are listed in the table below.

| Chiral Auxiliary Type | Example | Attachment to Substrate | Typical Reaction |

| Oxazolidinones | Evans Auxiliaries | N-Acyl Imide | Asymmetric Aldol, Alkylation |

| Amino Alcohols | Pseudoephedrine | Amide | Asymmetric α-Alkylation |

| Chiral Hydrazines | SAMP/RAMP | Hydrazone | Asymmetric α-Alkylation |

| Sultams | Oppolzer's Camphorsultam | N-Acyl Sultam | Asymmetric Diels-Alder, Conjugate Addition |

Green Chemistry Approaches in 1-(4-Bromo-6-chloropyridin-2-YL)ethanone Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of halogenated pyridines to improve safety, reduce waste, and increase efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. organic-chemistry.orgmdpi.com For pyridine synthesis, microwave-assisted protocols have been successfully applied to multicomponent reactions and cyclization steps, providing rapid access to complex heterocyclic scaffolds. organic-chemistry.orgnih.gov This technology could be applied to the cyclization steps to form the pyridine ring or in subsequent halogenation or cross-coupling reactions.

Sustainable Halogenation Methods: Traditional halogenating agents like elemental chlorine (Cl₂) and bromine (Br₂) are often hazardous. Green chemistry promotes the use of safer alternatives.

Catalytic Halogenation: Systems using a catalytic amount of a transition metal, such as copper, with a simple halide salt (e.g., LiCl, LiBr) and an environmentally benign oxidant like molecular oxygen (O₂), offer a greener pathway for halogenating aromatic rings. rsc.org

Safer Reagents: The use of N-halosuccinimides (NCS, NBS) is common as they are solid and easier to handle than gaseous or volatile liquid halogens. chemrxiv.org Furthermore, systems like oxone-halide combinations provide an environmentally benign method for regioselective halogenation. researchgate.net

Solvent-Free and Alternative Solvent Systems: Many traditional syntheses rely on volatile and often toxic organic solvents. Green alternatives include:

Solvent-Free (Neat) Reactions: Conducting reactions without a solvent, often facilitated by microwave irradiation or mechanical grinding (mechanochemistry), can significantly reduce waste and simplify product purification. nih.gov

Green Solvents: When a solvent is necessary, replacing hazardous options with water, supercritical fluids, or biodegradable ionic liquids can minimize environmental impact.

Atom Economy and Multi-Component Reactions (MCRs): Syntheses that maximize the incorporation of all starting material atoms into the final product have high atom economy. MCRs, where three or more reactants combine in a single step to form the product, are inherently atom-economical. Designing a convergent MCR strategy for the synthesis of 1-(4-Bromo-6-chloropyridin-2-YL)ethanone, potentially under microwave conditions, would represent a significant green advancement. beilstein-journals.org

The following table highlights green alternatives to traditional synthetic methods.

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |

| Energy Input | Conventional oil bath heating (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy savings, often higher yields. organic-chemistry.org |

| Reagents | Elemental Halogens (Br₂, Cl₂) | Catalytic CuX₂/O₂; Oxone-halide systems | Increased safety, reduced toxicity, use of benign oxidants. rsc.orgresearchgate.net |

| Solvents | Chlorinated solvents (e.g., CHCl₃, DCM) | Solvent-free (neat) conditions; Water; Ionic Liquids | Reduced volatile organic compound (VOC) emissions and waste. nih.gov |

| Synthetic Strategy | Linear, multi-step synthesis | One-pot, multi-component reactions (MCRs) | Higher atom economy, reduced waste, fewer purification steps. beilstein-journals.org |

Reactivity Profiles and Transformational Chemistry of 1 4 Bromo 6 Chloropyridin 2 Yl Ethanone

Reactivity of the Ethanone (B97240) Carbonyl Group

The ethanone side chain of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is a key site for a variety of chemical modifications, including nucleophilic additions, reductions, and condensation reactions. These transformations allow for the elaboration of the acetyl moiety into more complex functional groups.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. A common example of this reactivity is the addition of Grignard reagents. For instance, the reaction of a related compound, [2H2]-2-(methoxycarbonyl)-1-pyrroline, with methylmagnesium bromide (CH3MgBr) results in the formation of [2H2]-2-acetyl-1-pyrroline, demonstrating the addition of a methyl group to the carbonyl carbon. nih.gov This type of reaction provides a straightforward method for introducing new carbon-carbon bonds at this position.

Reduction Methodologies and Derivative Formation

The carbonyl group of the ethanone can be reduced to a hydroxyl group, forming the corresponding alcohol. While specific examples for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone are not prevalent in readily available literature, the reduction of ketones is a fundamental transformation in organic chemistry. Common reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent are typically employed for this purpose. For example, the reduction of α-methyl N-Boc-l-glutamate with [2H3]-borane leads to the formation of [2H2]-methyl N-Boc-prolinate, showcasing the reduction of a carbonyl-containing group. nih.gov

Condensation Reactions

The ethanone moiety readily undergoes condensation reactions with various nucleophiles, particularly those containing nitrogen. A significant application of this reactivity is in the synthesis of heterocyclic compounds like pyrazoles. The reaction of a ketone with hydrazine (B178648) or its derivatives is a classic method for forming a pyrazole (B372694) ring. For instance, the condensation of 5-acetyl-3,4-dihydropyrimidin-2(1H)-ones with hydrazine leads to the formation of pyrazole derivatives. researchgate.net Similarly, the reaction of amides with hydrazine can yield acylhydrazides, as demonstrated in a patented process for preparing acylhydrazides from amides. google.com These examples suggest that 1-(4-Bromo-6-chloropyridin-2-yl)ethanone can serve as a precursor for pyrazolo[1,5-a]pyridines through condensation with a suitable hydrazine-based reagent. The general synthesis of pyrazolo[1,5-a]pyridines often involves the reaction of an N-amino-2-iminopyridine with a 1,3-dicarbonyl compound, where the carbonyl group plays a crucial role in the cyclization process. nih.govacs.org

| Reactant | Reagent | Product Type |

| Ketone | Grignard Reagent (e.g., CH3MgBr) | Tertiary Alcohol |

| Ketone | Reducing Agent (e.g., NaBH4) | Secondary Alcohol |

| Ketone | Hydrazine | Pyrazole |

This table provides a general overview of the expected reactivity based on analogous chemical transformations.

Enolization and α-Functionalization Pathways

The α-carbon of the ethanone group (the methyl group) possesses acidic protons and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. The deprotonation of 2-acetylpyridine (B122185) using a strong base like sodium hydride (NaH) has been shown to facilitate substitution on the methyl group. scielo.br This indicates that 1-(4-Bromo-6-chloropyridin-2-yl)ethanone could undergo similar α-functionalization reactions, such as alkylation or halogenation, to introduce new substituents on the carbon adjacent to the carbonyl group.

Reactivity of Pyridine (B92270) Ring Halogens (Bromine and Chlorine)

The bromine and chlorine atoms attached to the pyridine ring are key functional handles that can be displaced through nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, enhanced by the presence of the acetyl group, facilitates these substitutions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

In di- and trihalopyridines, the halogen at the 4-position is generally the most susceptible to nucleophilic attack. nih.govresearchgate.net This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack occurs at the para-position. Research on 2,4-dihalopyridines and 2,4,6-trihalopyridines has shown a preference for substitution at the 4-position. nih.gov However, the regioselectivity can be influenced by the introduction of other substituents or by the reaction conditions. For example, the introduction of a trialkylsilyl group at the 3- or 5-position can direct nucleophilic attack to the 2- or 6-position. nih.gov In the case of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, both the bromine at C4 and the chlorine at C6 are potential leaving groups in SNAr reactions, allowing for the introduction of a variety of nucleophiles such as amines, alkoxides, and thiolates to generate a diverse array of substituted pyridine derivatives.

| Position | Halogen | General Reactivity |

| 4 | Bromine | Generally more susceptible to SNAr |

| 6 | Chlorine | Susceptible to SNAr, potentially less reactive than C4 |

This table outlines the general reactivity trends for halogens on the pyridine ring in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of 1-(4-bromo-6-chloropyridin-2-yl)ethanone, the difference in bond strength between C-Br and C-Cl (C-Br being weaker and more reactive) allows for regioselective transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For 1-(4-bromo-6-chloropyridin-2-yl)ethanone, the Suzuki-Miyaura coupling is expected to occur selectively at the more reactive C4-Br position. This allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents at this position while leaving the C6-Cl bond intact for potential subsequent transformations. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an organic halide and an amine. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-Br bond should direct the initial amination to the C4 position. This selectivity has been observed in related dihalosubstituted nitrogen heterocycles.

Sonogashira Coupling: This reaction couples a terminal alkyne with an organic halide. The Sonogashira coupling of 1-(4-bromo-6-chloropyridin-2-yl)ethanone would also be expected to proceed selectively at the C4-Br position, enabling the introduction of an alkynyl moiety. This is a common strategy for the synthesis of complex molecules containing conjugated enyne systems.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Analogous Dihalopyridine Systems

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-60 |

Note: The conditions presented are typical for analogous dihalopyridine systems and serve as a starting point for the optimization of reactions with 1-(4-bromo-6-chloropyridin-2-yl)ethanone.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, typically involving the reaction of an organic halide with an organolithium or magnesium reagent. This reaction is generally faster for heavier halogens, following the trend I > Br > Cl.

For 1-(4-bromo-6-chloropyridin-2-yl)ethanone, treatment with a strong organolithium reagent like n-butyllithium at low temperatures is expected to result in a selective bromine-lithium exchange at the C4 position. This generates a lithiated pyridine species which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at the C4 position. The selectivity of this exchange is driven by the greater kinetic lability of the C-Br bond compared to the C-Cl bond.

Reactivity of Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation, quaternization, and coordination with metal ions.

N-Oxidation and Quaternization Reactions

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can significantly alter the reactivity of the pyridine ring, for example, by facilitating nucleophilic substitution at the C2 and C6 positions.

Quaternization: The pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This process increases the electron-deficiency of the pyridine ring, making it more susceptible to nucleophilic attack. The rate of quaternization can be influenced by the steric hindrance around the nitrogen atom.

Coordination Chemistry with Transition Metals

The pyridine nitrogen atom, along with the carbonyl oxygen of the acetyl group, can act as a bidentate chelating ligand to coordinate with various transition metals. This coordination can influence the reactivity of the molecule and is a key feature in the design of catalysts and functional materials. The formation of such metal complexes can be confirmed by techniques like X-ray crystallography and NMR spectroscopy.

Combined Reactivity Studies: Multi-Functional Transformations

The multiple reactive sites on 1-(4-bromo-6-chloropyridin-2-yl)ethanone can be utilized in sequential or one-pot reactions to build molecular complexity rapidly.

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

Cascade or tandem reactions are powerful synthetic strategies that involve two or more bond-forming events occurring in a single pot without the isolation of intermediates. Starting from 1-(4-bromo-6-chloropyridin-2-yl)ethanone, a potential cascade reaction could involve an initial selective cross-coupling at the C4-Br position, followed by a subsequent reaction at the C6-Cl position or a transformation involving the acetyl group or the pyridine nitrogen. For instance, a Sonogashira coupling at C4 followed by an intramolecular cyclization involving the acetyl group could lead to the formation of fused heterocyclic systems. While specific examples for this exact substrate are not readily found in the literature, the principles of cascade reactions on functionalized pyridines are well-established.

Chemo- and Regioselective Differentiation of Halogens

The presence of two different halogen atoms, bromine at the C-4 position and chlorine at the C-6 position, on the pyridine ring of 1-(4-bromo-6-chloropyridin-2-yl)ethanone presents an opportunity for selective functionalization. The inherent differences in the reactivity of carbon-halogen bonds, as well as the electronic influence of the acetyl group and the pyridine nitrogen, allow for precise chemical transformations at one halogen site while leaving the other intact. This chemo- and regioselective differentiation is of significant strategic importance in the synthesis of complex substituted pyridines.

The general order of reactivity for halogens in many catalytic cross-coupling reactions is I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition by a transition metal catalyst, such as palladium, than the C-Cl bond. Consequently, it is often possible to selectively react at the C-4 bromo position of 1-(4-bromo-6-chloropyridin-2-yl)ethanone while the C-6 chloro position remains unreacted.

This selective reactivity is particularly evident in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By carefully selecting the catalyst, ligands, base, and reaction temperature, chemists can fine-tune the reaction conditions to favor the transformation at the more labile C-Br bond. For instance, milder reaction conditions, such as lower temperatures and less active catalysts, will typically favor the reaction at the C-4 position.

Conversely, achieving selective reaction at the C-6 chloro position in the presence of the C-4 bromo substituent is more challenging and generally requires a different strategic approach. One possibility involves a two-step process where the more reactive bromo group is first transformed or protected, followed by reaction at the chloro position under more forcing conditions. Another approach could involve the use of specific catalysts that exhibit an unusual selectivity pattern, although this is less common.

Nucleophilic aromatic substitution (SNAr) reactions on dihalopyridines also exhibit regioselectivity. The positions ortho and para to the ring nitrogen (C-2, C-4, C-6) are electronically activated towards nucleophilic attack. youtube.com In the case of 1-(4-bromo-6-chloropyridin-2-yl)ethanone, both halogenated positions are activated. The outcome of an SNAr reaction would depend on a combination of factors including the nature of the nucleophile and the precise reaction conditions. The acetyl group at the C-2 position further enhances the electrophilicity of the ring, potentially influencing the relative reactivity of the C-4 and C-6 positions. youtube.com

Detailed Research Findings in Selective Cross-Coupling Reactions

While specific studies on the chemo- and regioselective reactions of 1-(4-bromo-6-chloropyridin-2-yl)ethanone are not extensively reported in publicly available literature, the principles of selective functionalization can be illustrated by the behavior of structurally similar dihalopyridines in well-established catalytic systems. The following data table summarizes expected outcomes based on the known reactivity patterns of related compounds.

Interactive Data Table: Predicted Selective Cross-Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Reaction Conditions | Major Product | Predicted Yield Range | Reference Principles |

| 1-(4-Bromo-6-chloropyridin-2-yl)ethanone | Arylboronic acid | Pd(PPh₃)₄ / Base | Toluene, 80-100 °C | 1-(4-Aryl-6-chloropyridin-2-yl)ethanone | Moderate to High | mdpi.comrsc.orgrsc.org |

| 1-(4-Bromo-6-chloropyridin-2-yl)ethanone | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | THF or DMF, rt to 60 °C | 1-(6-Chloro-4-(alkynyl)pyridin-2-yl)ethanone | Moderate to High | wikipedia.orgscirp.orgrsc.org |

| 1-(4-Bromo-6-chloropyridin-2-yl)ethanone | Amine | Pd₂(dba)₃ / Ligand / Base | Dioxane or Toluene, 100-120 °C | 1-(4-(Amino)-6-chloropyridin-2-yl)ethanone | Moderate to High | researchgate.net |

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is anticipated to display distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The structure contains two aromatic protons on the pyridine (B92270) ring and three protons from the methyl group of the acetyl moiety.

The methyl protons (-CH₃) are expected to appear as a sharp singlet, as they are not coupled to any neighboring protons. This signal would typically be found in the downfield region around 2.5-2.7 ppm due to the deshielding effect of the adjacent carbonyl group. The two protons on the pyridine ring are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). Their chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. The proton at position 3 (H-3) and the proton at position 5 (H-5) would likely appear as doublets due to coupling with each other, although this can be influenced by long-range couplings.

Table 1: Predicted ¹H NMR Data for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.6 | Singlet |

| Pyridine H-3 | ~7.8 - 8.2 | Doublet |

| Pyridine H-5 | ~7.6 - 8.0 | Doublet |

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, a total of seven distinct carbon signals are expected, corresponding to the seven carbon atoms in the molecule.

The carbonyl carbon (C=O) of the acetyl group is the most deshielded and is expected to appear at a chemical shift of approximately 190-200 ppm. The methyl carbon (-CH₃) signal is typically observed in the upfield region, around 25-30 ppm. The five carbons of the pyridine ring will have signals in the aromatic region (approximately 120-160 ppm). The carbons directly bonded to the electronegative bromine and chlorine atoms (C-4 and C-6) and the carbon attached to the acetyl group (C-2) would be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~195 |

| C H₃ | ~26 |

| Pyridine C-2 | ~153 |

| Pyridine C-3 | ~125 |

| Pyridine C-4 | ~130 |

| Pyridine C-5 | ~140 |

| Pyridine C-6 | ~151 |

Note: Data are predicted based on analogous structures and general principles of NMR spectroscopy.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, a cross-peak between the signals of the H-3 and H-5 protons would confirm their spatial proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the aromatic proton signals to their corresponding pyridine carbon signals and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the methyl protons to the carbonyl carbon and to C-2 of the pyridine ring, which would firmly establish the position of the acetyl group. Correlations from the aromatic protons to adjacent and more distant ring carbons would confirm the substitution pattern of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band typically appears in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring can slightly lower this frequency compared to a simple aliphatic ketone. For similar compounds like 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone, this stretch is observed at 1681 cm⁻¹. rsc.org

The vibrations associated with the carbon-halogen bonds are also detectable in the IR spectrum, although they are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹), which can be complex.

C-Cl Stretching: The carbon-chlorine stretching vibration for aryl chlorides typically appears in the range of 1000-1100 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is found at lower frequencies, usually in the 500-650 cm⁻¹ region, due to the larger mass of the bromine atom.

These characteristic absorptions, in conjunction with other bands from C-H and C-C bond vibrations within the pyridine ring, provide a unique spectroscopic fingerprint for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, this methodology is critical for confirming its molecular weight and providing insights into its structural composition through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to determine the mass-to-charge ratio of an ion with extremely high accuracy, typically to sub-ppm levels. longdom.org This precision allows for the confident determination of a molecule's elemental composition from its exact mass. longdom.orgnih.gov For a compound like 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, HRMS is invaluable for verifying its identity.

The molecular formula of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is C₇H₅BrClNO. nih.gov HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical exact mass. The presence of bromine and chlorine atoms, each with characteristic isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum, which serves as a definitive confirmation of the compound's elemental makeup. The theoretical exact mass and the expected isotopic abundances are key data points obtained from HRMS.

Table 1: Theoretical Mass Data for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone

| Isotopologue | Formula | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| Primary Isotopologue | C₇H₅³⁵Cl⁷⁹BrN O | 232.92430 | 100.0 |

| M+1 | ¹³CC₆H₅³⁵Cl⁷⁹Br NO | 233.92766 | 7.6 |

| M+2 | C₇H₅³⁷Cl⁷⁹BrN O | 234.92135 | 32.5 |

| M+2 | C₇H₅³⁵Cl⁸¹BrN O | 234.92225 | 98.0 |

| M+4 | C₇H₅³⁷Cl⁸¹BrN O | 236.91930 | 31.8 |

Data is calculated based on natural isotopic abundances and masses.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.ukwikipedia.org While specific experimental fragmentation data for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is not detailed in the reviewed literature, likely pathways can be predicted based on the molecule's functional groups (ketone, aromatic ring, halogen atoms).

The structure contains several bonds that are susceptible to cleavage. Common fragmentation processes for aromatic ketones include α-cleavage at the carbonyl group. miamioh.edu For this molecule, the most probable fragmentation pathways would involve:

Loss of the acetyl radical ([•COCH₃]) : Cleavage of the bond between the carbonyl carbon and the pyridine ring would result in a 4-bromo-6-chloropyridinyl cation.

Loss of the methyl radical ([•CH₃]) : α-cleavage can also lead to the loss of the methyl group, forming a 4-bromo-6-chloropyridin-2-ylcarbonylium ion.

Cleavage of Halogen Atoms : The carbon-halogen bonds can also break, leading to the loss of a bromine radical (•Br) or a chlorine radical (•Cl).

Table 2: Predicted Key Fragments for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone in MS

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br, ³⁵Cl) | Neutral Loss |

|---|---|---|---|

| [M - CH₃]⁺ | [C₆H₂BrClNO]⁺ | 217.9 | •CH₃ |

| [M - COCH₃]⁺ | [C₅H₂BrClN]⁺ | 190.9 | •COCH₃ |

| [M - Br]⁺ | [C₇H₅ClNO]⁺ | 154.0 | •Br |

| [M - Cl]⁺ | [C₇H₅BrNO]⁺ | 199.0 | •Cl |

m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an experimental science that determines the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can deduce electron density maps and build a detailed model of the molecular structure, including bond lengths, angles, and intermolecular interactions. researchgate.netnih.gov Although a specific crystal structure for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone has not been reported in the surveyed literature, this section outlines the analytical methodologies that would be employed if suitable crystals were obtained.

The first step in solving a crystal structure involves determining the unit cell parameters and the crystal's symmetry. The unit cell is the basic repeating block of the crystal lattice. This analysis identifies which of the seven crystal systems (e.g., monoclinic, orthorhombic, triclinic) the compound belongs to.

Further analysis of the diffraction pattern's symmetry and systematic absences reveals the space group. The space group describes the complete symmetry of the crystal structure, including all translational and rotational symmetry elements. This information is fundamental to solving and refining the final structural model.

Once the crystal structure is solved and refined, X-ray crystallography provides highly precise measurements of the geometric parameters within the molecule.

Bond Lengths : The distances between the centers of bonded atoms would be determined with high precision (typically to within a few thousandths of an Ångstrom). This would confirm the bond orders (single, double, aromatic) within the pyridine ring and the acetyl group.

Bond Angles : The angles between adjacent bonds would be accurately measured. This data would reveal the geometry around each atom, such as the trigonal planar arrangement around the carbonyl carbon and the specific angles within the substituted pyridine ring.

Torsion Angles : These angles describe the conformation of the molecule, such as the rotation around the single bond connecting the acetyl group to the pyridine ring. This would define the relative orientation of the carbonyl group with respect to the plane of the aromatic ring.

Analysis of the crystal structure reveals how individual molecules pack together in the solid state, which is governed by various intermolecular forces. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, several types of interactions would be anticipated:

Dipole-Dipole Interactions : The polar carbonyl group (C=O) and the electronegative nitrogen and halogen atoms create a significant molecular dipole, leading to strong dipole-dipole interactions that would influence crystal packing.

Halogen Bonding : A halogen bond is a noncovalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site on an adjacent molecule. wikipedia.org In the crystal lattice of this compound, the bromine and chlorine atoms could act as halogen bond donors, potentially interacting with the nitrogen atom or the carbonyl oxygen of a neighboring molecule. nih.govresearchgate.net The propensity for halogen bonding generally follows the trend I > Br > Cl > F. wikipedia.org These interactions are highly directional and play a significant role in crystal engineering. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is extensively used to investigate the electronic structure and properties of molecules. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in elucidating its fundamental chemical characteristics. ijesit.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. A key aspect of this molecule's structure is the orientation of the acetyl group relative to the pyridine (B92270) ring.

Conformational analysis would reveal the rotational barrier of the acetyl group and whether the planar or a non-planar conformation is more stable. This is crucial as the conformation can significantly influence the molecule's electronic properties and reactivity. Studies on similar substituted pyridines and acetophenones often reveal that the acetyl group may be slightly twisted out of the plane of the aromatic ring to minimize steric hindrance.

Table 1: Illustrative Optimized Geometrical Parameters for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(acetyl) | 1.51 | ||

| C=O | 1.22 | ||

| C-Br | 1.89 | ||

| C-Cl | 1.74 | ||

| C-N-C | 117.5 | ||

| C(pyridine)-C-C-O | ~20 |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Table 2: Illustrative Frontier Molecular Orbital Energies for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone (Hypothetical Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: This data is for illustrative purposes and represents typical values for halogenated acetylpyridines.

DFT calculations are highly effective in predicting vibrational (IR and Raman) and electronic (UV-Vis) spectra. Calculated vibrational frequencies can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the observed bands to specific molecular motions, such as C-H stretches, C=O stretches, and pyridine ring vibrations. ijesit.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption. This would allow for the assignment of observed absorption bands to specific electronic excitations, such as π→π* transitions within the pyridine ring or n→π* transitions involving the carbonyl oxygen's lone pair. Comparing theoretical and experimental spectra serves as a validation of the computational method. acs.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, these regions are expected to be around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group due to their lone pairs of electrons.

Blue regions indicate positive electrostatic potential, representing electron-deficient areas. These are susceptible to nucleophilic attack. Positive regions are anticipated around the hydrogen atoms and, significantly, the carbon atom of the carbonyl group.

Green regions represent neutral potential.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. wikipedia.org

For 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, NBO analysis can quantify the delocalization of electron density, which is a measure of electronic conjugation and hyperconjugation. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

Key interactions would include:

π → π * interactions within the pyridine ring, indicating aromatic delocalization.

n → π * interactions, such as the donation of electron density from the lone pairs of the nitrogen or oxygen atoms to the antibonding orbitals of the pyridine ring or carbonyl group. These interactions are crucial for understanding the electronic communication between the substituents and the ring.

Hyperconjugative interactions involving the methyl group of the acetyl moiety.

NBO analysis also provides atomic charges, offering a more detailed view of the charge distribution than simpler methods. researchgate.net

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. smu.edu For reactions involving 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, DFT calculations can be used to map out the entire potential energy surface of a reaction.

This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of the rate-determining step. scholarsresearchlibrary.com

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

For example, the mechanism of a nucleophilic addition to the carbonyl group or a substitution reaction on the pyridine ring could be thoroughly investigated. Such studies provide detailed insights into the bond-breaking and bond-forming processes, the role of catalysts, and the influence of substituents on the reaction pathway. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Molecular Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical compound based on its molecular structure. uobasrah.edu.iqnih.gov In the context of reaction mechanisms, QSAR can be employed to predict the reactivity of a series of related compounds in a specific chemical transformation. This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with an experimentally determined measure of reactivity, such as a reaction rate constant or yield.

For a series of substituted pyridin-2-yl ethanone (B97240) derivatives, a QSAR model could be developed to predict their interaction in a particular reaction, for instance, a subsequent nucleophilic substitution at a different position on the pyridine ring. The model would be built using a training set of compounds for which the reactivity is known. dmed.org.ua

The molecular descriptors used in such a QSAR study would be chosen to represent the electronic, steric, and hydrophobic properties of the molecules. researchgate.net

Electronic descriptors , such as the partial charges on atoms or the energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO, would describe the nucleophilic or electrophilic character of the molecule.

Steric descriptors , like molecular volume or surface area, would account for the influence of the size and shape of the substituents on the reaction rate.

Hydrophobic descriptors , such as the logarithm of the partition coefficient (logP), can also play a role, particularly in reactions occurring in multiphasic systems.

Once a statistically robust QSAR model is developed, it can be used to predict the reactivity of new, untested compounds like 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, based on its calculated descriptor values. This can guide synthetic efforts by prioritizing compounds that are predicted to be more reactive or selective. chemrevlett.com

Interactive Table: Hypothetical QSAR Descriptors and Predicted Reactivity

| Compound | Electronic Descriptor (e.g., LUMO energy) | Steric Descriptor (e.g., Molecular Volume) | Predicted Relative Reactivity (Log(k/k₀)) |

| 1-(Pyridin-2-yl)ethanone | -0.5 | 100 | 0.0 |

| 1-(6-Chloropyridin-2-yl)ethanone | -0.8 | 115 | 0.5 |

| 1-(4-Bromo-6-chloropyridin-2-yl)ethanone | -1.0 | 130 | 0.8 |

| 1-(4,6-Dichloropyridin-2-yl)ethanone | -0.9 | 120 | 0.7 |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the pyridine (B92270) ring of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone makes it a valuable synthon for chemists. The bromo and chloro substituents offer opportunities for various cross-coupling reactions, while the acetyl group can be readily transformed into a wide array of other functional groups.

Precursor for Advanced Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern medicinal and agricultural chemistry. Halogenated pyridines, such as 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, are instrumental in constructing fused ring systems and other intricate molecular frameworks. While specific examples detailing the use of this exact compound are not extensively documented in publicly available literature, the reactivity of its functional groups is well-established. For instance, the bromine and chlorine atoms can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of diverse aryl, alkyl, and amino substituents, leading to the formation of poly-substituted pyridine derivatives that are key intermediates in the synthesis of novel heterocyclic compounds.

The acetyl group further enhances the synthetic utility of the molecule. It can participate in condensation reactions, such as the Mannich reaction, to yield more complex structures. cymitquimica.comresearchgate.net For example, reaction with an amine and an aldehyde can introduce an aminomethyl group, a common structural motif in many biologically active compounds. researchgate.net Furthermore, the acetyl group can be a precursor for other functional groups through reactions like reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime, each opening up new avenues for molecular elaboration.

Scaffold for Ligands in Catalysis

The development of efficient and selective catalysts is crucial for sustainable chemical synthesis. Pyridine-containing ligands are widely used in transition metal catalysis due to their ability to coordinate with metal centers and influence their catalytic activity. emory.edu The structure of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone provides a robust scaffold for the design and synthesis of novel ligands.

The nitrogen atom of the pyridine ring serves as a primary coordination site for a metal. The acetyl group can be chemically modified to introduce additional donor atoms, thereby creating multidentate ligands. For instance, condensation of the acetyl group with a substituted hydrazine (B178648) could yield a hydrazone, which can act as a bidentate N,N-ligand. The bromo and chloro substituents can be used to attach the ligand to a solid support or to introduce other functional groups that can fine-tune the electronic and steric properties of the resulting metal complex. The development of such tailored ligands is essential for optimizing the performance of catalysts in a variety of chemical transformations.

A representative, though not identical, example is the use of 1-(4-Bromopyridin-2-yl)ethanone in the synthesis of ligands for ruthenium sensitizers in dye-sensitized solar cells. frontierspecialtychemicals.com This highlights the potential of such brominated pyridine ethanone (B97240) scaffolds in creating functional materials for energy applications.

Intermediate in Agrochemical Development (Focus on chemical synthesis, not specific products or efficacy)

The pyridine ring is a common feature in many commercially successful agrochemicals. The synthesis of these complex molecules often relies on the availability of versatile building blocks like 1-(4-Bromo-6-chloropyridin-2-yl)ethanone. The presence of multiple reactive sites allows for a modular approach to the synthesis of a wide range of potential agrochemical candidates.

For example, the halogen atoms can be displaced by various nucleophiles to introduce different functional groups, while the acetyl group can be elaborated to create diverse side chains. This synthetic flexibility is highly valuable in the early stages of agrochemical research, where large libraries of compounds are often synthesized and screened for biological activity. While specific, publicly documented synthetic routes for commercial agrochemicals starting from 1-(4-Bromo-6-chloropyridin-2-yl)ethanone are proprietary, the general synthetic strategies for preparing pyridine-based agrochemicals often involve reactions such as nucleophilic aromatic substitution and cross-coupling reactions, for which this compound is an ideal substrate. cymitquimica.com

Contributions to Materials Science

The unique electronic and structural features of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone also make it a valuable component in the design of advanced materials with tailored properties.

Precursors for Polymeric Materials

The development of functional polymers with specific optical, electronic, or mechanical properties is a major focus of materials science. Pyridine-containing polymers are of particular interest due to their potential applications in areas such as catalysis, sensing, and electronics. The difunctional nature of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, with its polymerizable groups (via the halogens), makes it a potential monomer for the synthesis of novel polymers.

For instance, the bromo and chloro substituents can participate in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form polymer chains. The pyridine and acetyl groups would then be pendant to the polymer backbone, imparting specific functionalities to the material. The nitrogen atom of the pyridine ring can be used to coordinate with metal ions, leading to the formation of metallopolymers with interesting catalytic or magnetic properties. The acetyl group could be post-functionally modified to introduce other desired chemical entities.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. These assemblies can exhibit a wide range of interesting properties and functions. The pyridine unit in 1-(4-Bromo-6-chloropyridin-2-yl)ethanone is a key player in the formation of supramolecular structures through coordination with metal ions or through hydrogen bonding. rsc.orgrsc.org

The nitrogen atom of the pyridine can act as a hydrogen bond acceptor or a ligand for a metal center, driving the self-assembly of molecules into well-defined architectures such as helicates, grids, or cages. nih.gov The bromo and chloro substituents can also participate in halogen bonding, another important non-covalent interaction used in crystal engineering and the design of supramolecular materials. rsc.org While specific supramolecular assemblies based on 1-(4-Bromo-6-chloropyridin-2-yl)ethanone are not widely reported, the fundamental principles of supramolecular chemistry suggest that this compound is a promising building block for the construction of novel, functional supramolecular systems. nih.govresearchgate.net

Table of Compound Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-Bromo-6-chloropyridin-2-yl)ethanone | N/A |

| Molecular Formula | C₇H₅BrClNO | cymitquimica.com |

| Molecular Weight | 234.48 g/mol | cymitquimica.com |

| CAS Number | 1060815-65-7 | cymitquimica.com |

| Appearance | Not specified in available sources | N/A |

| Purity | Typically offered at ≥97% | cymitquimica.com |

Interactive Data Table: Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Products |

| Bromo/Chloro | Suzuki Coupling | Aryl-substituted pyridines |

| Sonogashira Coupling | Alkynyl-substituted pyridines | |

| Buchwald-Hartwig Amination | Amino-substituted pyridines | |

| Nucleophilic Aromatic Substitution | Ether or amine substituted pyridines | |

| Acetyl | Reduction | 1-(4-Bromo-6-chloropyridin-2-yl)ethanol |

| Oxidation | 4-Bromo-6-chloropyridine-2-carboxylic acid | |

| Condensation (e.g., Mannich) | β-Amino ketones | |

| Knoevenagel Condensation | α,β-Unsaturated ketones | |

| Pyridine Nitrogen | Coordination | Metal-ligand complexes |

| Protonation | Pyridinium (B92312) salts |

Role in Functional Materials (e.g., OLEDs, Dye-Sensitized Solar Cells)

A comprehensive search of scientific databases and literature has found no specific studies detailing the application or role of 1-(4-Bromo-6-chloropyridin-2-YL)ethanone in the development or function of functional materials such as Organic Light-Emitting Diodes (OLEDs) or Dye-Sensitized Solar Cells (DSSCs). While substituted pyridines are a class of compounds with broad utility in materials science, research explicitly investigating the properties of this particular halogenated acetophenone (B1666503) derivative in these technologies is not publicly available. Consequently, there is no data to report on its performance, efficiency, or potential as a component in such devices.

Mechanistic Aspects of Molecular Interactions (Excluding Human Clinical Data)

Studies on Protein-Ligand Binding Interactions

No experimental studies detailing the binding interactions between 1-(4-Bromo-6-chloropyridin-2-YL)ethanone and any protein target have been found in the public domain. Techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry have not been reported for this compound in the context of protein-ligand binding. Therefore, there is a lack of information regarding its binding affinity, thermodynamics, and the specific molecular forces that would govern such an interaction.

Molecular Docking and Dynamics Simulations for Target Engagement

In line with the absence of experimental binding data, there are no published molecular docking or molecular dynamics simulation studies involving 1-(4-Bromo-6-chloropyridin-2-YL)ethanone. Computational investigations are crucial for predicting the binding mode and affinity of a ligand to a biological target. The lack of such studies means that the potential target engagement profile of this compound has not been computationally explored or predicted.

Future Research Directions and Synthetic Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines is of great importance due to their prevalence in biologically active molecules. nih.gov Traditional methods for pyridine (B92270) synthesis often rely on condensation reactions which may not be compatible with a wide array of functional groups. nih.gov Future research will likely focus on developing more modular, efficient, and environmentally benign routes to 1-(4-Bromo-6-chloropyridin-2-yl)ethanone and its derivatives.

Key areas for development include:

Catalytic Cross-Coupling Cascades: Novel methods involving cascade reactions, such as those using copper-catalyzed cross-coupling of alkenylboronic acids with oxime derivatives followed by electrocyclization and oxidation, present a modular way to construct highly substituted pyridines. organic-chemistry.org Adapting such strategies could provide a direct and flexible route to the core structure.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.govacs.org Methodologies like microwave-assisted synthesis have been shown to reduce reaction times and improve yields in one-pot, multi-component reactions for pyridine derivatives. nih.govacs.org Future work could focus on developing a one-pot synthesis for 1-(4-Bromo-6-chloropyridin-2-yl)ethanone, minimizing waste and energy consumption.

Flow Chemistry: Continuous flow chemistry is an emerging technology that offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch processes. numberanalytics.com Applying flow chemistry to the synthesis of this compound could overcome challenges related to heat and mass transfer, leading to more efficient and reproducible production. numberanalytics.com

Noble-Metal-Free Catalysis: The development of synthetic methods that avoid expensive and toxic noble metals is a significant goal. researchgate.net Research into formal [4+2] cycloaddition reactions using earth-abundant metal catalysts or even metal-free conditions could provide more sustainable pathways to the pyridine core. researchgate.net

Exploration of New Reactivity Pathways and Transformations

The unique arrangement of functional groups in 1-(4-Bromo-6-chloropyridin-2-yl)ethanone—a C4-bromo, a C6-chloro, and a C2-acetyl group—offers multiple sites for selective chemical modification. Future research will undoubtedly focus on exploiting this differential reactivity.

Selective Cross-Coupling: The different reactivities of the C-Br and C-Cl bonds provide an opportunity for sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is typically more reactive than the C-Cl bond in such transformations, allowing for stepwise introduction of different substituents. This opens pathways to a vast array of complex derivatives.

Transformations of the Acetyl Group: The ketone functionality is a versatile handle for further transformations. It can undergo condensation reactions to form larger, more complex structures, be reduced to a secondary alcohol (a potential chiral center), or oxidized. These transformations allow for the introduction of new functionalities and the construction of diverse molecular architectures.

Ring System Modifications: The pyridine nitrogen atom influences the reactivity of the entire ring system, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly after N-alkylation to form a pyridinium (B92312) salt. nih.gov The electron-withdrawing nature of the halogens and the acetyl group further activates the ring, potentially enabling novel substitution or ring-transformation reactions. nih.gov

Design of Analogues with Tunable Electronic and Steric Properties

The ability to selectively modify the 1-(4-Bromo-6-chloropyridin-2-yl)ethanone scaffold is crucial for designing analogues with specific properties for applications in materials science and medicinal chemistry.

Electronic Tuning: By strategically replacing the bromo and chloro substituents with various electron-donating or electron-withdrawing groups, the electronic properties of the pyridine ring can be finely tuned. nih.gov For instance, installing amino or alkoxy groups would increase the electron density of the ring, while introducing nitro or cyano groups would decrease it. This modulation of the electronic landscape can impact the molecule's reactivity, photophysical properties, and biological activity. nih.gov

Steric Control: The introduction of bulky substituents at the C4 or C6 positions can be used to control the molecule's conformation and influence its binding interactions with biological targets or its packing in the solid state. This steric control is a key element in rational drug design and the engineering of functional materials.

Scaffold Hopping and Diversification: The core structure can serve as a starting point for creating libraries of diverse compounds. Through the reactions described above, it is possible to generate analogues with different substitution patterns, providing a rich collection of molecules for screening in various applications. The development of modular synthesis strategies is essential for accessing this chemical diversity efficiently. nih.govorganic-chemistry.org

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is an indispensable tool in modern chemical research, providing insights that guide experimental work. researchgate.netnih.gov

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) and other computational methods can be used to model the reaction mechanisms for the functionalization of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone. researchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, rationalize the observed regioselectivity in cross-coupling reactions, and help in understanding the stability of reaction intermediates.

Designing Novel Analogues: Computational tools can be employed to design new analogues with desired electronic and steric properties before their synthesis is attempted. By calculating properties such as molecular orbital energies, electrostatic potential maps, and steric hindrance, researchers can prioritize synthetic targets that are most likely to exhibit the desired characteristics.

Understanding Molecular Interactions: For potential applications in drug discovery, computational docking studies can predict how analogues of 1-(4-Bromo-6-chloropyridin-2-yl)ethanone might bind to a specific protein target. This can guide the design of more potent and selective inhibitors.

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. acsgcipr.orgyoutube.com

As a Building Block in MCRs: Conversely, 1-(4-Bromo-6-chloropyridin-2-yl)ethanone itself can be envisioned as a key building block in subsequent MCRs. The reactive acetyl group could participate in reactions like the Ugi or Passerini reactions, allowing for the rapid assembly of complex, drug-like molecules from this pre-functionalized pyridine core. youtube.com

Challenges in Scale-Up and Process Optimization

Transitioning a synthetic route from a laboratory scale to an industrial process presents numerous challenges. researchgate.net